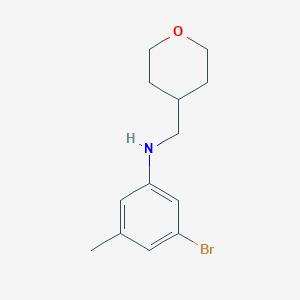![molecular formula C12H14BrN3 B6632666 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6632666.png)
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline, also known as BMMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying protein-protein interactions.
作用机制
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline works by binding to a specific site on a protein through a covalent bond. This binding can occur between the nitrogen atom of the aniline ring and a cysteine residue on the protein. Once bound, 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline can be used to identify other proteins that interact with the same site through mass spectrometry analysis.
Biochemical and Physiological Effects:
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has been shown to have minimal toxicity in cell culture studies, making it a promising tool for studying protein-protein interactions in living cells. However, it should be noted that 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline is not a drug and should not be used for any therapeutic purposes.
实验室实验的优点和局限性
The ssCLMS approach using 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has several advantages over other methods for studying protein-protein interactions. It is a site-specific approach, meaning that it can identify interactions at a specific site on a protein, rather than identifying all potential interactions. It is also a chemical cross-linking approach, which can capture transient interactions that may not be detected by other methods. However, there are also limitations to this approach, including the potential for false positives and the need for careful data analysis.
未来方向
There are several future directions for research using 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline. One area of interest is in the development of new methods for analyzing the data generated by ssCLMS experiments. Another area is in the use of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline to study protein-protein interactions in vivo, which would allow for a more complete understanding of these interactions in a physiological context. Additionally, 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline could be used to study specific protein complexes involved in disease processes, such as cancer or neurodegenerative diseases.
合成方法
The synthesis of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline involves the reaction of 3-bromoaniline and 1-methyl-4-(methylthio)pyrazole in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of 3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline as a yellow solid.
科学研究应用
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline has been widely used as a tool for studying protein-protein interactions. It works by binding to a specific site on a protein, which can be used to identify other proteins that interact with the same site. This technique, known as the site-specific chemical cross-linking and mass spectrometry (ssCLMS) approach, has been used to study a variety of protein complexes, including those involved in DNA replication, transcription, and chromatin remodeling.
属性
IUPAC Name |
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-3-11(13)5-12(4-9)14-6-10-7-15-16(2)8-10/h3-5,7-8,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJKLWZVOKPQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)
![(2S,3R)-3-hydroxy-2-[(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B6632587.png)
![(2R)-4-amino-2-[(3,4-dichlorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632596.png)

![(2S)-3-[(5-fluoropyridin-3-yl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632613.png)
![(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B6632620.png)
![(2S)-3-[(2,3-dichlorophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632621.png)
![2-[(4-Cyano-2-methylphenyl)sulfonylamino]-3-methoxypropanoic acid](/img/structure/B6632629.png)

![(2S)-2-hydroxy-3-[(8-methylquinolin-5-yl)sulfonylamino]propanoic acid](/img/structure/B6632633.png)


![(2S)-3-[(3-chloro-4-cyanophenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632656.png)
